molecular formula C7H6O3S B096801 p-Benzoquinone, 2-hydroxy-5-(methylthio)- CAS No. 19346-89-5

p-Benzoquinone, 2-hydroxy-5-(methylthio)-

Cat. No. B096801
CAS RN: 19346-89-5
M. Wt: 170.19 g/mol
InChI Key: LFVWEXOZCBGIEY-UHFFFAOYSA-N
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Description

P-Benzoquinone, 2-hydroxy-5-(methylthio)-, also known as 2-hydroxy-5-methylthio-1,4-benzoquinone (HMBQ), is a naturally occurring compound found in various plants and fungi. It has received significant attention due to its potential therapeutic and medicinal properties.

Mechanism Of Action

The mechanism of action of HMBQ is not fully understood. However, studies have suggested that it exerts its therapeutic effects through multiple pathways. HMBQ has been shown to activate the Nrf2-Keap1 pathway, which plays a critical role in regulating cellular antioxidant defense mechanisms. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, HMBQ has been reported to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.

Biochemical And Physiological Effects

HMBQ has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. HMBQ has also been reported to modulate the expression of genes involved in glucose metabolism and insulin signaling. Additionally, studies have shown that HMBQ can inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

HMBQ has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, HMBQ has some limitations. It is unstable in aqueous solutions and can undergo auto-oxidation, leading to the formation of reactive oxygen species. Moreover, HMBQ can interact with other compounds and proteins, leading to false-positive or false-negative results.

Future Directions

The potential therapeutic properties of HMBQ have generated significant interest in the scientific community. Future research should focus on elucidating the mechanism of action of HMBQ and its potential use in the treatment of various diseases. Additionally, studies should investigate the pharmacokinetics and pharmacodynamics of HMBQ to determine its optimal dosage and administration route. Furthermore, research should explore the potential use of HMBQ in combination with other compounds or therapies to enhance its therapeutic effects.
Conclusion:
In conclusion, HMBQ is a naturally occurring compound with potential therapeutic properties. It exhibits antioxidant, anti-inflammatory, and anticancer activities and has been investigated for its potential use in the treatment of various diseases. While HMBQ has several advantages for lab experiments, it also has some limitations. Future research should focus on elucidating the mechanism of action of HMBQ and its potential use in the treatment of various diseases.

Synthesis Methods

HMBQ can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of hydroquinone with methylthiolate in the presence of a base catalyst. The extraction method involves the isolation of HMBQ from natural sources such as the fruiting bodies of mushrooms.

Scientific Research Applications

HMBQ has been extensively studied for its potential therapeutic properties. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. Studies have also shown that HMBQ can improve glucose metabolism and protect against oxidative stress-induced damage. Additionally, HMBQ has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

19346-89-5

Product Name

p-Benzoquinone, 2-hydroxy-5-(methylthio)-

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

IUPAC Name

2-hydroxy-5-methylsulfanylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H6O3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,8H,1H3

InChI Key

LFVWEXOZCBGIEY-UHFFFAOYSA-N

SMILES

CSC1=CC(=O)C(=CC1=O)O

Canonical SMILES

CSC1=CC(=O)C(=CC1=O)O

Origin of Product

United States

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